![molecular formula C8H14ClNO3 B2998267 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride CAS No. 2138271-62-0](/img/structure/B2998267.png)
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride
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Overview
Description
“4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride” is a chemical compound . It is also known as “{1,4-dioxa-9-azaspiro[5.5]undecan-2-yl}methanol hydrochloride” with the CAS Number: 2470440-28-7 . It has a molecular weight of 223.7 .
Molecular Structure Analysis
The InChI code for “4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride” is 1S/C9H17NO3.ClH/c11-5-8-6-12-7-9(13-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthesis Techniques
Research has been conducted on novel synthetic routes and cyclization processes for the production of dioxa-azaspiro derivatives. For example, a Prins cascade cyclization was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the first report of spiromorpholinotetrahydropyran derivatives synthesis through a Prins bicyclization (Reddy et al., 2014). Additionally, efficient synthetic routes have been described for compounds serving as intermediates in antiviral acyclonucleosides preparation, utilizing key transformations like ketalization and hydroformylation (Pardhasaradhi et al., 1998).
Antiviral Applications
A four-step synthesis route for 9-(2-hydroxyethyl)-7,11-dioxaspiro[5,5]undecane, an intermediate in antiviral acyclonucleosides production, demonstrates the potential pharmaceutical applications of these compounds (Pardhasaradhi et al., 1998).
Pheromone Identification and Synthesis
Significant work has been done in identifying and synthesizing sex pheromones for pest control applications. For instance, the enantioselective synthesis of 1,7-dioxaspiro[5.5]undecane, a sex pheromone of the olive fly, showcases the application of these compounds in ecological and agricultural research (Iwata et al., 1985).
Development of New Reagents
New reagents have been developed for the synthesis of Fmoc-amino acids, demonstrating the relevance of 1-oxa-9-azaspiro derivatives in peptide synthesis. For example, 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD) has been introduced for preparing Fmoc-amino acids with high yields and purity, free from impurities due to Lossen rearrangement (Rao et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
4,9-dioxa-1-azaspiro[5.5]undecan-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7-8(9-3-6-12-7)1-4-11-5-2-8;/h9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVNHRFRGNTLML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)OCCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride |
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